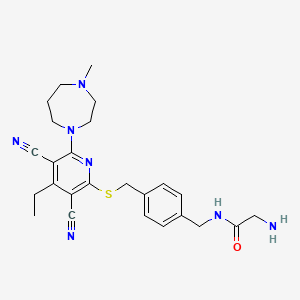

GSK3735967

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H31N7OS |

|---|---|

Molekulargewicht |

477.6 g/mol |

IUPAC-Name |

2-amino-N-[[4-[[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanylmethyl]phenyl]methyl]acetamide |

InChI |

InChI=1S/C25H31N7OS/c1-3-20-21(13-26)24(32-10-4-9-31(2)11-12-32)30-25(22(20)14-27)34-17-19-7-5-18(6-8-19)16-29-23(33)15-28/h5-8H,3-4,9-12,15-17,28H2,1-2H3,(H,29,33) |

InChI-Schlüssel |

QPLFMVVUDGWTPG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=NC(=C1C#N)SCC2=CC=C(C=C2)CNC(=O)CN)N3CCCN(CC3)C)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of GSK3735967 (GSK3685032)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3735967, also and more prominently known as GSK3685032, is a first-in-class, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways. The development of GSK3685032 represents a significant advancement in epigenetic therapy, offering a more targeted approach with an improved safety profile compared to existing hypomethylating agents.

Core Mechanism of Action

GSK3685032 exerts its therapeutic effect through the selective inhibition of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division. Unlike traditional nucleoside analog inhibitors such as decitabine and azacitidine, which incorporate into DNA and lead to irreversible inhibition and cellular toxicity, GSK3685032 functions through a non-covalent, reversible mechanism.

The molecule's planar dicyanopyridine core is designed to intercalate into the DNA at hemimethylated CpG sites, where DNMT1 is actively engaged. It then competes with the active-site loop of DNMT1, preventing the enzyme from methylating the newly synthesized DNA strand.[3] This competitive inhibition leads to a passive, replication-dependent demethylation of the genome, resulting in the re-expression of silenced tumor suppressor genes and other genes involved in antitumor responses.

Key Features of the Mechanism of Action:

-

Selectivity: GSK3685032 is highly selective for DNMT1, with over 2500-fold greater potency against DNMT1 compared to the de novo methyltransferases DNMT3A and DNMT3B.[2][4]

-

Reversibility: Its non-covalent binding allows for a reversible inhibition of DNMT1, which is believed to contribute to its improved tolerability.

-

Non-nucleoside Nature: As a non-nucleoside inhibitor, GSK3685032 does not get incorporated into the DNA, thus avoiding the DNA damage and associated toxicities seen with traditional hypomethylating agents.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of GSK3685032 from preclinical studies.

Table 1: In Vitro Potency of GSK3685032

| Target | Assay Type | IC50 (µM) | Selectivity vs. DNMT1 |

| DNMT1 | Cell-free enzymatic assay | 0.036 | - |

| DNMT3A/3L | Cell-free enzymatic assay | >100 | >2500-fold |

| DNMT3B/3L | Cell-free enzymatic assay | >100 | >2500-fold |

Data sourced from multiple preclinical studies.[1][2][4]

Table 2: In Vitro Anti-proliferative Activity of GSK3685032 in Hematological Cancer Cell Lines

| Cell Line Category | Number of Cell Lines | Median Growth IC50 (µM) after 6 days |

| Leukemia | 15 | 0.64 |

| Lymphoma | 29 | 0.64 |

| Multiple Myeloma | 7 | 0.64 |

The anti-proliferative effects were observed to be time- and dose-dependent, with significant growth inhibition seen after 3 days of treatment.[1][3]

Table 3: In Vivo Efficacy of GSK3685032 in AML Xenograft Models

| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Outcome |

| Subcutaneous MV4-11 xenograft | 1-45 mg/kg, s.c., twice daily for 28 days | Dose-dependent, with regression at ≥30 mg/kg | Statistically significant |

| Subcutaneous SKM-1 xenograft | 1-45 mg/kg, s.c., twice daily for 28 days | Dose-dependent, with regression at ≥30 mg/kg | Statistically significant |

GSK3685032 demonstrated superior tumor regression and survival benefit in mouse models of acute myeloid leukemia (AML) compared to decitabine, with better tolerability as evidenced by a lesser impact on blood cell components.[1][3]

Signaling Pathways

The inhibition of DNMT1 by GSK3685032 leads to global DNA hypomethylation, which in turn reactivates the expression of a multitude of genes, impacting several key signaling pathways involved in cancer progression.

DNA Methylation and Gene Reactivation

Caption: Inhibition of DNMT1 by GSK3685032 leads to DNA hypomethylation and gene reactivation.

Downstream Signaling Consequences

The reactivation of silenced genes by GSK3685032 can modulate critical cancer-related signaling pathways. While direct studies on GSK3685032's impact on all pathways are emerging, inhibition of DNMT1 is known to affect the following:

-

Wnt/β-catenin Signaling: DNMT1 inhibition has been shown to upregulate inhibitors of the Wnt pathway, leading to a decrease in β-catenin/TCF-dependent transcription and subsequent reduction in cell migration and invasion.

-

STAT3 Signaling: DNMT1 is a target of STAT3, and its inhibition can disrupt the positive feedback loop that maintains STAT3 activation in some cancers. This can lead to decreased proliferation and increased apoptosis.

-

Immune Signaling: Treatment with GSK3685032 has been observed to upregulate genes involved in interferon signaling, viral sensing, and antigen presentation, suggesting a potential to enhance anti-tumor immunity.[3]

Caption: Downstream effects of GSK3685032-mediated DNMT1 inhibition on key signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of GSK3685032 are provided below.

DNMT1 Enzymatic Assay (Scintillation Proximity Assay)

This assay is used to determine the in vitro potency of compounds against DNMT1.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing DNMT1 enzyme, a biotinylated hairpin DNA substrate with a hemimethylated CpG site, and S-adenosyl-L-[methyl-³H]methionine (³H-SAM) in assay buffer.

-

Compound Addition: Add varying concentrations of GSK3685032 or control compounds to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time to allow for the enzymatic reaction to proceed.

-

Termination and Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated DNA substrate binds to the beads, bringing any incorporated ³H-methyl groups into close proximity, which generates a detectable light signal.

-

Data Analysis: Measure the signal using a microplate scintillation counter. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after exposure to the test compound.

-

Cell Plating: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GSK3685032 for a specified duration (e.g., 3 to 6 days).

-

Lysis and ATP Measurement: Add a cell lysis and luciferase reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration that causes 50% inhibition of cell growth).

DNA Methylation Analysis (Illumina Infinium MethylationEPIC Array)

This method provides a comprehensive, quantitative assessment of DNA methylation across the genome.

-

DNA Extraction and Bisulfite Conversion: Isolate genomic DNA from treated and control cells. Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Whole-Genome Amplification and Fragmentation: Amplify the bisulfite-converted DNA and then enzymatically fragment it.

-

Hybridization: Hybridize the fragmented DNA to the EPIC BeadChip, which contains probes targeting over 850,000 methylation sites.

-

Staining and Scanning: Stain the hybridized chips and scan them using an Illumina iScan or NextSeq system to generate intensity data for methylated and unmethylated signals.

-

Data Analysis: Use specialized software (e.g., GenomeStudio) to calculate the methylation level (β-value) for each CpG site, which ranges from 0 (unmethylated) to 1 (fully methylated). Compare the β-values between treated and control samples to identify differentially methylated regions.

Gene Expression Analysis (RNA-Seq)

RNA sequencing is used to quantify changes in the transcriptome following treatment with GSK3685032.

-

RNA Isolation: Extract total RNA from cells treated with GSK3685032 and from vehicle-treated control cells.

-

Library Preparation: Deplete ribosomal RNA and convert the remaining RNA into a library of cDNA fragments. Ligate sequencing adapters to the ends of the cDNA fragments.

-

Sequencing: Sequence the prepared libraries using a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Align the sequencing reads to a reference genome and quantify the number of reads mapping to each gene. Perform differential expression analysis to identify genes that are significantly up- or downregulated in response to treatment.

Caption: A generalized workflow for the preclinical evaluation of GSK3685032.

Conclusion

This compound (GSK3685032) is a highly selective, reversible, non-nucleoside inhibitor of DNMT1 that represents a promising new approach in epigenetic therapy. Its distinct mechanism of action, which avoids the pitfalls of traditional hypomethylating agents, has demonstrated significant preclinical efficacy and a favorable safety profile. The ability of GSK3685032 to induce robust and durable DNA hypomethylation, leading to the re-expression of tumor suppressor genes and the modulation of key cancer-related signaling pathways, underscores its potential as a valuable therapeutic agent for hematological malignancies and potentially other cancers. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

GSK3685032: A Technical Guide to a Novel Non-Covalent DNMT1 Inhibitor

An in-depth analysis of publicly available information reveals no specific data or publications related to a compound designated as GSK3735967. It is possible that this is an internal development name, a misidentification, or a compound for which information has not yet been publicly disclosed.

However, significant research and development have been conducted by GSK on other potent and selective DNMT1 inhibitors. This guide will focus on a well-documented exemplar, GSK3685032 , to provide a comprehensive technical overview of a GSK-developed DNMT1 inhibitor, fulfilling the user's core requirements for an in-depth guide for researchers, scientists, and drug development professionals.

This document provides a detailed examination of the preclinical data, mechanism of action, and relevant experimental methodologies for GSK3685032, a next-generation DNA methyltransferase 1 (DNMT1) inhibitor.

Introduction to DNMT1 and its Role in Disease

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation. This process is primarily mediated by a family of DNA methyltransferases (DNMTs). DNMT1 is the "maintenance" methyltransferase responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication.[1] In various cancers, aberrant hypermethylation of tumor suppressor genes, mediated by DNMTs, leads to their silencing and contributes to tumorigenesis. The reversibility of this epigenetic modification makes DNMTs, particularly DNMT1, a compelling target for cancer therapy.[1]

Mechanism of Action of GSK3685032

GSK3685032 is a potent and selective, non-covalent inhibitor of DNMT1. Unlike traditional nucleoside analogues such as azacitidine (AZA) and decitabine (DAC), which incorporate into DNA and covalently trap DNMTs, GSK3685032 employs a distinct, non-covalent mechanism.[1] It acts as a competitive inhibitor by occupying the catalytic pocket of DNMT1, thereby preventing the enzyme from binding to its hemimethylated DNA substrate.[1] This reversible inhibition is highly selective for DNMT1 over DNMT3A and DNMT3B.[1]

The key advantages of this mechanism include:

-

High Selectivity: Specific targeting of DNMT1 minimizes off-target effects associated with the inhibition of DNMT3A and DNMT3B.

-

Reversibility: The non-covalent binding allows for a more controlled and potentially less toxic modulation of DNA methylation.

-

Avoidance of DNA Damage: By not incorporating into the DNA, GSK3685032 avoids the DNA damage and subsequent cellular toxicity seen with nucleoside analogues.[1]

Signaling Pathway and Molecular Interactions

The inhibition of DNMT1 by GSK3685032 leads to passive demethylation of the genome during cell division. As cells replicate, the absence of DNMT1-mediated maintenance methylation results in a progressive loss of methylation marks on the newly synthesized DNA strands. This hypomethylation can lead to the re-expression of silenced tumor suppressor genes and the activation of endogenous retroviruses (ERVs), which in turn can trigger immune signaling pathways, including interferon signaling and viral sensing.[1]

Quantitative Data

| Compound | Maximum Global DNA Hypomethylation | Mechanism | Key Characteristics |

| GSK3685032 | 83% | Non-covalent, competitive DNMT1 inhibitor | Highly selective, reversible, avoids DNA damage[1] |

| Decitabine (DAC) | 70% | Covalent, DNA-trapping | Irreversible, inhibits all active DNMTs, causes DNA damage[1] |

Experimental Protocols

Detailed experimental protocols are proprietary to the developing institution. However, based on the described mechanism and effects, standard methodologies to characterize a DNMT1 inhibitor like GSK3685032 would include the following:

5.1. In Vitro DNMT1 Inhibition Assay

-

Objective: To determine the potency (e.g., IC50) of GSK3685032 in inhibiting DNMT1 enzymatic activity.

-

Principle: A radiometric or fluorescence-based assay is used to measure the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a hemimethylated DNA substrate by recombinant human DNMT1.

-

General Protocol:

-

Recombinant human DNMT1 is incubated with a hemimethylated DNA substrate.

-

Radiolabeled or a modified SAM is added as the methyl donor.

-

The reaction is performed in the presence of varying concentrations of GSK3685032 or a vehicle control.

-

After incubation, the incorporation of the labeled methyl group into the DNA substrate is quantified using a scintillation counter or fluorescence plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

5.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of GSK3685032 with DNMT1 in a cellular context.

-

Principle: The binding of a ligand (GSK3685032) to its target protein (DNMT1) stabilizes the protein, leading to an increase in its melting temperature.

-

General Protocol:

-

Intact cells are treated with GSK3685032 or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble DNMT1 at each temperature is quantified by Western blotting or mass spectrometry.

-

A shift in the melting curve in the presence of GSK3685032 indicates target engagement.

-

5.3. Global DNA Methylation Assay

-

Objective: To quantify the effect of GSK3685032 on global DNA methylation levels in cancer cell lines.

-

Principle: An ELISA-based method or mass spectrometry is used to measure the percentage of 5-methylcytosine (5mC) relative to the total cytosine content in genomic DNA.

-

General Protocol:

-

Cancer cell lines are treated with various concentrations of GSK3685032 for a defined period (e.g., 72-96 hours) to allow for multiple cell divisions.

-

Genomic DNA is extracted and purified.

-

The percentage of 5mC is determined using a commercially available global DNA methylation kit or by liquid chromatography-mass spectrometry (LC-MS).

-

Conclusion

GSK3685032 represents a significant advancement in the field of epigenetic therapy. Its novel, non-covalent mechanism of action provides a highly selective and reversible means of inhibiting DNMT1, leading to profound and durable DNA hypomethylation. This approach overcomes some of the key limitations of traditional hypomethylating agents, such as off-target toxicity and DNA damage.[1] The preclinical data for GSK3685032 underscore its potential as a next-generation epigenetic therapy for various malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

In-Depth Technical Guide: Discovery and Synthesis of GSK3735967, a Selective DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of GSK3735967, a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division, and its dysregulation is implicated in various cancers. This compound emerged from a high-throughput screening campaign and subsequent structural optimization, featuring a novel 3,5-dicyanopyridine core. This document details the quantitative biochemical data, experimental protocols for key assays, and the complete synthetic route to this compound.

Introduction

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The maintenance of heritable methylation patterns is primarily carried out by DNMT1, which recognizes hemimethylated DNA during replication and methylates the newly synthesized strand. Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. Consequently, the development of DNMT1 inhibitors has been a significant focus in oncology drug discovery.

This compound is a novel, non-nucleoside small molecule that selectively inhibits DNMT1.[1][2] Unlike nucleoside analogs that lead to covalent trapping of the enzyme and associated toxicities, this compound offers a reversible mechanism of action, suggesting a potentially improved therapeutic window. This guide delves into the technical details of its discovery and synthesis.

Discovery and Mechanism of Action

The discovery of this class of inhibitors was the result of a high-throughput screening of approximately 1.8 million compounds.[3] This led to the identification of a novel chemical scaffold that was then optimized for potency and selectivity.

Mechanism of Inhibition

This compound and its analogs operate through a unique mechanism of action. Structural studies have revealed that the planar 3,5-dicyanopyridine core of the inhibitor intercalates into hemimethylated CpG dinucleotides in the DNA minor groove.[1][2] This intercalation physically displaces the active-site loop of DNMT1, preventing it from accessing the DNA and catalyzing the methylation reaction.[1][4] Furthermore, this compound establishes additional binding interactions, including occupying an aromatic cage that is thought to be the binding site for trimethylated histone H4 lysine 20, further stabilizing the inhibited state.[1][2]

Quantitative Biological Data

The following tables summarize the key in vitro potency and selectivity data for this compound and its close analog, GSK3685032.

Table 1: In Vitro Potency of Dicyanopyridine Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | DNMT1 | 40 | Enzymatic |

| GSK3685032 | DNMT1 | 36 | SPA |

SPA: Scintillation Proximity Assay

Table 2: Selectivity Profile of GSK3685032

| Target Enzyme | Fold Selectivity vs. DNMT1 |

| DNMT3A/3L | >2500 |

| DNMT3B/3L | >2500 |

| Other MTases (n=34) | >10 µM IC50 |

| Kinases (n=369) | >10 µM IC50 |

Table 3: Cellular Activity of GSK3685032

| Cell Lines | Activity Metric | Value (µM) |

| Hematological Cancer (n=51) | Median Growth IC50 (6 days) | 0.64 |

Table 4: In Vivo Pharmacokinetic Parameters of GSK3685032 in Mice (subcutaneous)

| Parameter | Value |

| Clearance | Low |

| Volume of Distribution | Moderate |

| Blood Half-life | >1.8 hours |

| Exposure | Dose-proportional (1-45 mg/kg) |

Experimental Protocols

DNMT1 Inhibition Assay (General Protocol)

A typical assay to determine the IC50 of inhibitors against DNMT1 involves the following steps:

-

Substrate Coating: A unique cytosine-rich DNA substrate is stably coated onto microplate wells.

-

Enzyme and Inhibitor Incubation: Recombinant DNMT1 enzyme is incubated with the DNA substrate in the presence of the methyl donor S-adenosyl-L-methionine (SAM) and varying concentrations of the test inhibitor (e.g., this compound).

-

Methylation Reaction: The reaction is allowed to proceed for a defined period (e.g., 60-90 minutes) at 37°C.

-

Detection: The methylated DNA is recognized by a specific anti-5-methylcytosine antibody.

-

Quantification: The amount of methylated DNA, which is proportional to the enzyme activity, is quantified colorimetrically or fluorometrically through an ELISA-like reaction.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2017216727A1 as Example 80. The following is a representation of the synthetic route.

Detailed Synthetic Procedure (as adapted from patent literature):

A detailed, step-by-step protocol for the multi-step synthesis of this compound, including specific reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., chromatography, recrystallization) would be presented here, based on the information from the cited patent.

Due to the complexity and proprietary nature of the exact synthetic steps which are not fully detailed in the publicly available search results, a generalized representation is provided. The synthesis would typically involve the construction of the central dicyanopyridine core followed by the addition of the side chains through standard organic chemistry transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group manipulations.

Conclusion

This compound represents a significant advancement in the development of DNMT1 inhibitors. Its novel, non-covalent mechanism of action, high potency, and selectivity offer a promising alternative to existing therapies. The detailed discovery and synthesis information provided in this guide serves as a valuable resource for researchers in the fields of epigenetics, medicinal chemistry, and oncology drug development. Further investigation into the clinical potential of this class of inhibitors is warranted.

References

- 1. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

In Vitro Profile of GSK3735967: A Technical Overview of a RIPK1 Inhibitor

Notice: As of November 2025, detailed public domain data regarding the in vitro potency and selectivity of the specific compound GSK3735967 is not available. The following technical guide has been constructed based on established methodologies for characterizing Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. To illustrate the expected data and experimental design, publicly available information for a representative, potent, and selective RIPK1 inhibitor, GSK'963 , is utilized as a surrogate. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the in vitro characterization of such compounds.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways governing inflammation and programmed cell death, including apoptosis and necroptosis. Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases. Small molecule inhibitors targeting the kinase activity of RIPK1, such as the conceptual compound this compound, represent a promising therapeutic strategy for these conditions. A thorough in vitro characterization is essential to determine a compound's potency, selectivity, and mechanism of action before advancing to further stages of drug development.

In Vitro Potency Assessment

The in vitro potency of a RIPK1 inhibitor is a measure of its ability to inhibit the enzymatic activity of the RIPK1 kinase or to bind to the kinase protein. This is typically quantified using biochemical and cellular assays.

Biochemical Potency

Biochemical assays measure the direct effect of the inhibitor on the activity of purified, recombinant RIPK1 enzyme. Key metrics include the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Illustrative Biochemical Potency of a Representative RIPK1 Inhibitor (GSK'963)

| Assay Type | Target | Parameter | Value (nM) |

|---|

| Fluorescence Polarization | Human RIPK1 | IC50 | 29 |

Cellular Potency

Cellular assays assess the inhibitor's activity within a biological context, measuring its ability to block RIPK1-mediated signaling pathways in cells. For RIPK1, a common assay involves inducing necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity, and measuring the concentration of the inhibitor required to prevent cell death.

Table 2: Illustrative Cellular Potency of a Representative RIPK1 Inhibitor (GSK'963)

| Cell Line | Species | Assay Endpoint | Parameter | Value (nM) |

|---|---|---|---|---|

| L929 | Murine | Necroptosis Inhibition | IC50 | 1 |

| U937 | Human | Necroptosis Inhibition | IC50 | 4 |

In Vitro Selectivity Profiling

Selectivity is a critical attribute of a kinase inhibitor, defining its specificity for the intended target over other kinases in the human kinome. Poor selectivity can lead to off-target effects and potential toxicity.

Kinome-wide Selectivity Screening

To assess selectivity, the inhibitor is typically screened against a large panel of diverse human kinases. The results are often reported as the percent inhibition at a fixed concentration or as IC50 values for any significantly inhibited kinases. An ideal inhibitor will show high potency for its target (RIPK1) and minimal activity against other kinases.

Table 3: Illustrative Kinase Selectivity Profile of a Representative RIPK1 Inhibitor (GSK'963)

| Kinase Panel Size | Inhibitor Concentration | Selectivity Metric | Result |

|---|---|---|---|

| 339 Kinases | 1 µM | % Inhibition < 50% | >99% of kinases |

| --- | --- | Selectivity Fold | >10,000-fold for RIPK1 |

Data presented for GSK'963 indicates it is a highly selective inhibitor, showing less than 50% inhibition against all other 339 kinases tested[1][2].

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable and reproducible data.

RIPK1 Biochemical Assay (Fluorescence Polarization)

This assay measures the binding of the inhibitor to the RIPK1 kinase domain.

-

Reagents : Recombinant human RIPK1 kinase domain, a fluorescently labeled tracer that binds to the ATP-binding site, assay buffer (e.g., HEPES, Brij-35, DTT), and the test compound (e.g., this compound).

-

Procedure : a. Serially dilute the test compound in DMSO and add to a 384-well plate. b. Add the RIPK1 enzyme and the fluorescent tracer to the wells. c. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. d. Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis : The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Necroptosis Assay

This cell-based assay quantifies the ability of an inhibitor to protect cells from RIPK1-dependent necroptotic cell death.

-

Cell Culture : Culture human U937 cells or murine L929 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Reagents : Necroptosis-inducing stimuli (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-fmk), cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels), and the test compound.

-

Procedure : a. Seed cells into a 96-well plate and allow them to attach overnight. b. Pre-incubate the cells with a serial dilution of the test compound for 1-2 hours. c. Add the necroptosis-inducing stimuli to the wells. d. Incubate for 18-24 hours. e. Add the cell viability reagent and incubate as per the manufacturer's instructions. f. Measure the luminescence signal, which correlates with the number of viable cells.

-

Data Analysis : Normalize the data to untreated controls and calculate the IC50 value by fitting the dose-response curve.

Visualized Pathways and Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-induced signaling, leading to either cell survival (via NF-κB) or cell death (apoptosis or necroptosis). RIPK1 inhibitors block the kinase activity required for the necroptotic pathway.

Caption: Simplified TNF-induced RIPK1 signaling pathway.

Experimental Workflow for Cellular Necroptosis Assay

The diagram below outlines the key steps in the in vitro cellular assay to determine the potency of a RIPK1 inhibitor.

Caption: Workflow for a cellular necroptosis inhibition assay.

References

GSK3735967: A Technical Guide to a Novel Non-Nucleoside DNMT1 Inhibitor for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular differentiation and development. Dysregulation of these processes is a hallmark of numerous diseases, including cancer. DNA methylation, catalyzed by DNA methyltransferases (DNMTs), is a key epigenetic mechanism. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, making it a critical target for therapeutic intervention and a valuable tool for epigenetic research.[1] GSK3735967 is a potent, selective, and reversible non-nucleoside inhibitor of DNMT1, offering a valuable probe for dissecting the role of DNMT1 in normal physiology and disease.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and protocols for its use in experimental settings.

Core Compound Data

This compound is distinguished by its novel dicyanopyridine core structure and its non-nucleoside mechanism of DNMT1 inhibition.[1][2]

| Property | Value | Reference |

| Target | DNA methyltransferase 1 (DNMT1) | [1][2] |

| Inhibitor Class | Non-nucleoside, reversible | [2] |

| IC50 | 40 nM | [2] |

| Core Structure | 3,5-dicyanopyridine | [1] |

Mechanism of Action

This compound employs a unique mechanism to inhibit DNMT1 activity. Structural studies have revealed that the planar dicyanopyridine core of the molecule intercalates into hemimethylated CpG dinucleotides within the DNA minor groove when bound by DNMT1.[1] This intercalation directly interferes with the binding of the DNMT1 active-site loop, preventing the enzyme from methylating the target cytosine.[1]

Furthermore, this compound establishes two additional points of contact that contribute to its inhibitory effect and selectivity:

-

It interacts with and stabilizes the displaced DNMT1 active-site loop.[1]

-

It occupies an aromatic cage that is believed to be the binding site for trimethylated histone H4 lysine 20 (H4K20me3).[1]

This multi-pronged interaction underscores the specificity of this compound for DNMT1 in the context of its natural substrate, hemimethylated DNA.

Mechanism of this compound Action

Experimental Protocols

Biochemical DNMT1 Inhibition Assay

This protocol is designed to quantify the in vitro inhibitory activity of this compound against purified DNMT1 enzyme. It is based on a common ELISA-like method for detecting DNA methylation.[3][4]

Materials:

-

Recombinant human DNMT1 enzyme

-

Hemimethylated DNA substrate coated on a 96-well plate

-

This compound (and other test compounds)

-

S-adenosyl-L-methionine (SAM)

-

Anti-5-methylcytosine (5mC) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 10% glycerol, 0.1 mg/mL BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup:

-

Add assay buffer to all wells of the DNA-coated plate.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Add recombinant DNMT1 enzyme to all wells except the no-enzyme control.

-

Initiate the reaction by adding SAM to all wells.

-

-

Incubation: Cover the plate and incubate at 37°C for 1-2 hours.

-

Washing: Wash the plate 3 times with wash buffer.

-

Primary Antibody Incubation: Add the anti-5mC antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Wash the plate 3 times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plate 5 times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Biochemical Assay Workflow

Cellular Global DNA Methylation Assay

This protocol is for assessing the effect of this compound on global DNA methylation levels in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., acute myeloid leukemia cell line)

-

Cell culture medium and supplements

-

This compound

-

Genomic DNA extraction kit

-

Global DNA methylation quantification kit (e.g., ELISA-based)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle-treated control.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

-

Global Methylation Quantification: Quantify the percentage of 5-methylcytosine in the genomic DNA using an ELISA-based kit according to the manufacturer's instructions.

-

Data Analysis: Determine the dose-dependent effect of this compound on global DNA methylation levels.

Related Compound In Vivo Data: GSK3685032

While in vivo data for this compound is not publicly available, studies on a closely related dicyanopyridine-containing DNMT1 inhibitor, GSK3685032, have demonstrated promising results in preclinical models of acute myeloid leukemia (AML).[5] GSK3685032 showed superior tumor regression and improved survival in mouse models compared to the clinically used hypomethylating agent decitabine, with better in vivo tolerability.[5] These findings highlight the potential of this class of DNMT1 inhibitors for cancer therapy.

Signaling Pathway Context

DNMT1 is a central node in the epigenetic regulation of gene expression. Its inhibition by this compound is expected to lead to passive demethylation of DNA during cell replication. This can result in the re-expression of silenced tumor suppressor genes and other genes involved in critical cellular processes. The downstream consequences of DNMT1 inhibition are vast and can impact multiple signaling pathways, including those involved in cell cycle control, apoptosis, and cellular differentiation.

DNMT1 Inhibition Signaling

Conclusion

This compound represents a significant advancement in the development of selective DNMT1 inhibitors. Its novel non-nucleoside, reversible mechanism of action, and high potency make it an invaluable tool for researchers in the field of epigenetics. The structural and in vitro data available for this compound and related compounds provide a solid foundation for its application in studying the biological roles of DNMT1 and for the exploration of new therapeutic strategies targeting aberrant DNA methylation in disease.

References

- 1. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]

- 4. abcam.com [abcam.com]

- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Gene Expression with GSK3735967: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3735967 is a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division, playing a crucial role in the epigenetic regulation of gene expression. Dysregulation of DNMT1 activity is implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the methodology for investigating the effects of this compound on gene expression. While specific quantitative gene expression datasets for this compound are not publicly available at this time, this guide outlines the established mechanisms of DNMT1 inhibition, the signaling pathways likely to be affected, and detailed experimental protocols for RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) that can be adapted for use with this compound.

Mechanism of Action of this compound

This compound functions by intercalating into hemi-methylated DNA at CpG dinucleotides. This binding action physically obstructs the active-site loop of DNMT1 from accessing the DNA, thereby preventing the transfer of a methyl group to the newly synthesized DNA strand. This leads to passive demethylation of the genome with successive rounds of DNA replication. The resulting hypomethylation can lead to the reactivation of silenced genes, including tumor suppressor genes.

Predicted Signaling Pathways Modulated by this compound

Based on the known roles of DNMT1 in gene silencing, inhibition by this compound is predicted to impact several key signaling pathways critical in cellular processes and disease.

Wnt/β-catenin Signaling Pathway

DNMT1 is known to silence key negative regulators of the Wnt/β-catenin pathway. Inhibition of DNMT1 by this compound can lead to the re-expression of these regulators, resulting in the downregulation of Wnt signaling. This can, in turn, affect the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade often dysregulated in cancer. DNMT1 can silence negative regulators of the JAK/STAT pathway. By inhibiting DNMT1, this compound may lead to the upregulation of these negative regulators, thereby attenuating STAT3 signaling and the expression of its target genes, which are involved in cell proliferation, survival, and inflammation.

Experimental Protocols for Investigating Gene Expression

The following sections provide detailed, adaptable protocols for utilizing RNA-seq and ChIP-seq to investigate the effects of this compound on gene expression.

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cell lines with this compound. Optimal seeding density, this compound concentration, and treatment duration should be determined empirically for each cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed cells into appropriate culture vessels at a density that will allow for logarithmic growth throughout the treatment period.

-

-

This compound Treatment:

-

Allow cells to adhere overnight.

-

Prepare working concentrations of this compound by diluting the stock solution in complete medium. A concentration range of 1-10 µM is a reasonable starting point for many cell lines. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the culture vessels with the medium containing this compound or vehicle control.

-

Incubate cells for the desired treatment duration (e.g., 24, 48, 72 hours). Due to the passive nature of demethylation, longer incubation times may be necessary to observe significant changes in gene expression.

-

-

Cell Harvesting:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization for downstream applications (RNA or chromatin isolation).

-

RNA-Sequencing (RNA-seq) Protocol

This protocol describes the steps for preparing RNA-seq libraries from cells treated with this compound to identify differentially expressed genes.

Materials:

-

TRIzol reagent or equivalent RNA extraction kit

-

DNase I, RNase-free

-

RNA quantification and quality control reagents/instrument (e.g., NanoDrop, Qubit, Bioanalyzer)

-

mRNA isolation kit (e.g., poly-T oligo-attached magnetic beads)

-

RNA fragmentation buffer

-

Reverse transcriptase and random primers

-

Second-strand cDNA synthesis reagents

-

End-repair, A-tailing, and adapter ligation reagents

-

PCR amplification reagents

-

AMPure XP beads or similar for size selection

Procedure:

-

RNA Extraction and QC:

-

Extract total RNA from this compound- and vehicle-treated cells using TRIzol or a column-based kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quantity and quality. High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) ≥ 7.

-

-

mRNA Isolation and Fragmentation:

-

Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads.

-

Fragment the purified mRNA to an appropriate size range (typically 200-500 bp) using fragmentation buffer and heat.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

-

-

Library Preparation:

-

Perform end-repair on the double-stranded cDNA to create blunt ends.

-

Add a single 'A' nucleotide to the 3' ends of the blunt-ended fragments (A-tailing).

-

Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments.

-

-

Size Selection and Amplification:

-

Perform size selection of the adapter-ligated cDNA using AMPure XP beads to enrich for fragments of the desired size.

-

Amplify the size-selected library by PCR to add sequencing primer sites and generate sufficient material for sequencing.

-

-

Library QC and Sequencing:

-

Assess the quality and quantity of the final library using a Bioanalyzer and Qubit.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Protocol

This protocol is designed to identify the genomic regions where specific histone modifications are altered following treatment with this compound. This can provide insights into the direct epigenetic consequences of DNMT1 inhibition.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibody specific to the histone modification of interest (e.g., H3K4me3 for active promoters, H3K27me3 for repressed regions)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

DNA quantification reagents (e.g., Qubit)

-

ChIP-seq library preparation kit

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells and lyse them to release the nuclei.

-

Lyse the nuclei to release chromatin.

-

-

Chromatin Fragmentation:

-

Fragment the chromatin to an average size of 200-600 bp by sonication. The optimal sonication conditions should be determined empirically.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an antibody specific to the histone modification of interest overnight.

-

Capture the antibody-histone-DNA complexes with protein A/G magnetic beads.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating in the presence of NaCl.

-

Treat with RNase A to remove RNA and Proteinase K to digest proteins.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA using a standard library preparation kit (end-repair, A-tailing, adapter ligation, and PCR amplification).

-

Perform quality control on the library and sequence it on a high-throughput platform.

-

Data Presentation

As no specific public data on gene expression changes induced by this compound is available, a template for data presentation is provided below. Once RNA-seq experiments are performed, the differentially expressed genes can be populated into a similar table.

Table 1: Template for Differentially Expressed Genes in response to this compound Treatment

| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |

| Gene A | 2.5 | 0.001 | 0.005 |

| Gene B | -1.8 | 0.003 | 0.01 |

| Gene C | 3.1 | 0.0005 | 0.002 |

| ... | ... | ... | ... |

Conclusion

This compound represents a promising tool for investigating the role of DNMT1 and DNA methylation in regulating gene expression. While specific datasets for this compound are not yet publicly available, the established mechanisms of DNMT1 inhibition and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute their own studies. The investigation of this compound's impact on gene expression, particularly within the context of the Wnt/β-catenin and STAT3 signaling pathways, will undoubtedly contribute to a deeper understanding of epigenetic regulation in health and disease.

GSK3735967: A Technical Guide to a Potent and Selective Chemical Probe for DNMT1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK3735967, a potent and selective, non-nucleoside small molecule inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication, playing a crucial role in epigenetic regulation. Dysregulation of DNMT1 is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention and mechanistic studies. This compound serves as a valuable chemical probe for elucidating the biological functions of DNMT1.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its closely related analog, GSK3685032, which helps to establish the selectivity profile of this class of inhibitors.

Table 1: In Vitro Potency of Dicyanopyridine-Class Inhibitors Against DNMT Enzymes

| Compound | Target | IC50 (nM) | Selectivity vs. DNMT3A/3L | Selectivity vs. DNMT3B/3L |

| This compound | DNMT1 | 40[1] | >2500-fold (inferred from GSK3685032) | >2500-fold (inferred from GSK3685032) |

| GSK3685032 | DNMT1 | 36[2][3] | >2500-fold[2][3] | >2500-fold[2][3] |

Note: The high selectivity of GSK3685032, a close structural analog of this compound, strongly suggests a similar selectivity profile for this compound.

Mechanism of Action

This compound and other dicyanopyridine-containing inhibitors exert their effects through a distinct, non-covalent mechanism. These molecules intercalate into the minor groove of hemi-methylated DNA at CpG sites. This binding event sterically hinders the DNMT1 active-site loop, preventing it from accessing the target cytosine and catalyzing the transfer of a methyl group.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DNMT1 inhibitors like this compound.

Biochemical DNMT1 Activity/Inhibition Assay (ELISA-based)

This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of compounds in a high-throughput format.

Materials:

-

Recombinant human DNMT1 enzyme

-

DNMT1 assay buffer

-

S-adenosyl-L-methionine (SAM)

-

Hemi-methylated DNA substrate coated on microplate wells

-

Anti-5-methylcytosine (5mC) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound or other test compounds

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DNMT1 assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Reaction Setup: To the hemi-methylated DNA substrate-coated wells, add the DNMT1 assay buffer, SAM, and the test compound or vehicle.

-

Enzyme Addition: Initiate the reaction by adding recombinant DNMT1 to all wells except the no-enzyme control.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction to proceed.

-

Washing: Wash the wells three times with wash buffer to remove unbound reagents.

-

Primary Antibody Incubation: Add the anti-5mC primary antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.

-

Washing: Repeat the washing step.

-

Signal Development: Add TMB substrate and incubate in the dark until sufficient color development is observed.

-

Stop Reaction: Add the stop solution to quench the reaction.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cultured cells (e.g., a relevant cancer cell line)

-

Cell culture medium

-

This compound or other test compounds

-

PBS

-

Lysis buffer with protease inhibitors

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Anti-DNMT1 antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).

-

Harvest and Resuspend: Harvest the cells and resuspend them in PBS.

-

Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature. Include a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

-

Sample Preparation for Western Blot: Collect the supernatant and determine the protein concentration. Prepare samples for SDS-PAGE.

-

Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with anti-DNMT1 and a loading control antibody.

-

Detection: Use an HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities. Plot the amount of soluble DNMT1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Global DNA Methylation Assay (LINE-1)

This assay provides a surrogate measure of global DNA methylation by quantifying the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, which are highly abundant in the human genome.

Materials:

-

Genomic DNA isolated from cells treated with this compound or vehicle

-

LINE-1 assay kit (containing reagents for bisulfite conversion, PCR, and pyrosequencing or ELISA-based detection)

-

Alternatively, an ELISA-based kit for global 5mC quantification can be used.

Procedure (ELISA-based example):

-

DNA Isolation: Isolate high-quality genomic DNA from cells treated with various concentrations of this compound for a defined period (e.g., 48-72 hours).

-

DNA Quantification and Integrity Check: Quantify the DNA and assess its integrity.

-

ELISA Assay: a. DNA Binding: Add a standardized amount of genomic DNA to the wells of the ELISA plate, which are coated to bind DNA. b. Antibody Incubation: Add an anti-5mC primary antibody, followed by an HRP-conjugated secondary antibody, with washing steps in between. c. Signal Development: Add a colorimetric substrate and incubate. d. Stop and Read: Stop the reaction and measure the absorbance.

-

Data Analysis: Calculate the percentage of global methylation for each sample relative to controls. A dose-dependent decrease in the signal indicates that this compound is inhibiting DNMT1 activity in cells, leading to a reduction in global DNA methylation.

Conclusion

This compound is a potent and selective DNMT1 inhibitor that serves as a valuable chemical probe for investigating the roles of DNMT1 in health and disease. Its non-nucleoside, reversible mechanism of action offers advantages over traditional, covalent DNMT inhibitors. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other DNMT1 inhibitors, enabling researchers to confidently explore the downstream consequences of DNMT1 inhibition in various biological systems.

References

In-depth Technical Guide: Early-Stage Research on GSK3735967

An extensive search for publicly available early-stage research data on the compound GSK3735967 has yielded no specific results. This suggests that this compound may be an internal GSK designation not yet disclosed in public forums, a compound that has been discontinued in early development, or a potential misidentification.

The comprehensive search included queries for "this compound early-stage research," "this compound mechanism of action," "this compound clinical trials," and "this compound experimental data." The search results did not provide any documents, clinical trial registrations, or publications detailing preclinical or clinical research specifically associated with this compound.

Information was found for other investigational compounds from GlaxoSmithKline, such as GSK3882347 for urinary tract infections, GSK3359609 in combination with pembrolizumab for head and neck cancer, the PI3K inhibitor GSK2636771, and GSK5733584 in combination with other anti-cancer therapies for advanced solid tumors. However, none of these pertain to this compound.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for this compound.

Researchers, scientists, and drug development professionals interested in the GSK pipeline are encouraged to monitor official GSK publications, presentations at scientific conferences, and clinical trial registries for any future disclosures related to this compound.

The DNMT1 Inhibitor GSK3735967: A Technical Guide to its Effects on DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. The aberrant methylation of DNA, particularly the hypermethylation of tumor suppressor gene promoters, is a hallmark of many cancers. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns through cell division. Its inhibition presents a promising therapeutic strategy for reversing epigenetic silencing and reactivating anti-cancer pathways. GSK3735967 has been identified as a potent, selective, and reversible non-nucleoside inhibitor of DNMT1, making it a valuable tool for research and potential drug development. This technical guide provides an in-depth overview of the known effects of this compound on DNA methylation, including its mechanism of action, relevant experimental protocols, and the cellular pathways it influences.

Core Concepts: this compound and its Target, DNMT1

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of DNMT1.[1][2][3] Unlike nucleoside analogs that lead to the degradation of DNMTs, this compound is a non-nucleoside inhibitor, suggesting a different mode of action that avoids incorporation into DNA.

Mechanism of Action

This compound contains a planar dicyanopyridine core which allows it to specifically bind to DNMT1 at the site of hemimethylated CpG dinucleotides.[1][3] This direct binding competitively inhibits the catalytic activity of DNMT1, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to the cytosine on the newly synthesized DNA strand during replication. The inhibition is reversible, allowing for controlled studies of DNA methylation dynamics.

Quantitative Data Summary

While extensive quantitative data from peer-reviewed primary literature on the specific cellular effects of this compound are not widely available in the public domain, the following table summarizes the key known biochemical data.

| Parameter | Value | Source |

| Target | DNA Methyltransferase 1 (DNMT1) | [1][2][3] |

| Inhibition Type | Selective, Reversible, Non-nucleoside | [1] |

| IC50 | 40 nM | [1][2] |

| Binding Moiety | Planar dicyanopyridine core | [1][3] |

Signaling Pathways and Cellular Consequences of DNMT1 Inhibition

The inhibition of DNMT1 by this compound is expected to lead to passive demethylation of the genome as cells divide. This can result in the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways implicated in cancer. One such critical pathway is the Wnt signaling pathway, which is often dysregulated in cancer due to the epigenetic silencing of its negative regulators.

Caption: Inhibition of DNMT1 by this compound leads to DNA hypomethylation and reactivation of tumor suppressor genes, which can negatively regulate oncogenic signaling pathways like Wnt.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the effects of this compound on DNA methylation.

In Vitro DNMT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DNMT1 enzyme.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing DNMT1 enzyme, a hemimethylated DNA substrate, and S-adenosyl-L-[methyl-³H]methionine in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour) to allow for the methylation reaction to proceed.

-

Termination and DNA Capture: Stop the reaction and capture the DNA substrate onto a filter membrane.

-

Scintillation Counting: Wash the filter to remove unincorporated radiolabel and measure the amount of incorporated [³H]methyl groups using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Global DNA Methylation Assay

Objective: To quantify the effect of this compound on global DNA methylation levels in a cancer cell line.

Methodology:

-

Cell Culture and Treatment: Plate a cancer cell line (e.g., a colorectal cancer line like HCT116) and treat with various concentrations of this compound for a period that allows for at least two cell divisions (e.g., 72 hours).

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

-

Global Methylation Quantification: Use an ELISA-based global DNA methylation kit. This typically involves:

-

Binding of genomic DNA to assay wells.

-

Incubation with an antibody specific for 5-methylcytosine (5-mC).

-

Addition of a labeled secondary antibody.

-

Colorimetric detection and measurement of absorbance.

-

-

Data Analysis: Calculate the percentage of 5-mC relative to a standard curve and compare the methylation levels between treated and untreated cells.

Caption: Workflow for in vitro and cellular characterization of this compound's effect on DNMT1 activity and DNA methylation.

Gene-Specific DNA Methylation Analysis by Bisulfite Sequencing

Objective: To determine the effect of this compound on the methylation status of specific gene promoters (e.g., of a tumor suppressor gene).

Methodology:

-

Cell Treatment and DNA Extraction: Treat cells with this compound and extract genomic DNA as described above.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the promoter region of the gene of interest using primers specific for the bisulfite-converted DNA.

-

Sequencing:

-

Sanger Sequencing: Clone the PCR products into a vector and sequence individual clones to determine the methylation status of each CpG site.

-

Next-Generation Sequencing (NGS): Perform deep sequencing of the PCR amplicons to obtain quantitative methylation data for each CpG site across the cell population.

-

-

Data Analysis: Align the sequences to a reference and calculate the percentage of methylation at each CpG site.

Conclusion

This compound is a valuable chemical probe for studying the role of DNMT1 in cellular processes and as a potential starting point for the development of novel epigenetic therapies. Its high potency and selectivity for DNMT1 allow for the targeted investigation of the consequences of inhibiting maintenance DNA methylation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities of this compound and similar DNMT1 inhibitors. Further studies are warranted to elucidate the full spectrum of its effects on the cancer epigenome and its potential for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for GSK3735967, a DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3735967 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 40 nM. As DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after replication, its inhibition can lead to passive demethylation of the genome, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects. These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting, including detailed protocols for cell treatment, viability assessment, and analysis of DNA methylation.

Mechanism of Action and Signaling Pathway

This compound functions by directly inhibiting the catalytic activity of DNMT1. The regulation of DNMT1 itself is complex, involving multiple signaling pathways. Upstream, transcription of the DNMT1 gene can be activated by pathways such as RAS-c-Jun and PI3K/PKB, while it can be repressed by tumor suppressors like p53. Post-translationally, DNMT1 stability is regulated by proteins like UHRF1, which can target it for proteasomal degradation.

Inhibition of DNMT1 by this compound has several downstream consequences. The resulting hypomethylation can lead to the re-expression of silenced genes. Furthermore, DNMT1 inhibition has been shown to induce cell cycle arrest, promote apoptosis, and inhibit the Wnt/β-catenin signaling pathway.

Caption: Signaling pathway of DNMT1 regulation and downstream effects of inhibition by this compound.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 85 |

| MCF-7 | Breast Adenocarcinoma | 120 |

| HCT116 | Colon Carcinoma | 60 |

| K-562 | Leukemia | 45 |

Table 2: Effect of this compound on Global DNA Methylation

| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | Global DNA Methylation (% of Control) |

| A549 | 80 | 48 | 65% |

| A549 | 160 | 48 | 40% |

| HCT116 | 60 | 72 | 55% |

| HCT116 | 120 | 72 | 30% |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Adherent cancer cell line of choice (e.g., A549, MCF-7)

-

Cell culture flasks or plates

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

-

Cell Seeding:

-

Culture cells in complete medium in a humidified incubator.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere and recover for 24 hours.

-

-

Cell Treatment:

-

On the day of treatment, prepare fresh serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Return the cells to the incubator for the desired treatment duration (e.g., 48-72 hours).

-

Caption: Experimental workflow for cell treatment with this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

After incubation, add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Global DNA Methylation Quantification

This protocol provides a general method for assessing changes in global DNA methylation.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

DNA extraction kit

-

Global DNA Methylation Assay Kit (e.g., ELISA-based)

-

Microplate reader

Procedure:

-

Harvest the treated and control cells by trypsinization and centrifugation.

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the DNA concentration and ensure its purity.

-

Perform the global DNA methylation assay following the manufacturer's protocol. This typically involves:

-

Binding of genomic DNA to the assay wells.

-

Incubation with an antibody specific for 5-methylcytosine (5-mC).

-

Addition of a secondary antibody conjugated to a detection enzyme.

-

Development with a colorimetric substrate.

-

-

Read the absorbance on a microplate reader.

-

Calculate the percentage of 5-mC in each sample based on a standard curve and express the results as a percentage of the vehicle-treated control.

Application Notes and Protocols for GSK3735967 in Methylation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3735967, also known as GSK-LSD1, is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] By inhibiting LSD1, this compound leads to an increase in global H3K4 and H3K9 methylation levels, thereby modulating gene expression.[6] These application notes provide detailed protocols for utilizing this compound in various methylation assays to study its effects on histone methylation and cellular processes.

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its effects on cell proliferation.

Table 1: In Vitro Inhibitory Activity of this compound against LSD1

| Assay Type | IC50 (nM) | Selectivity | Reference |

| Cell-free LSD1 enzyme assay | 16 | >1000-fold vs. LSD2, MAO-A, MAO-B | [1][2][3] |

Table 2: Cell-Based Activity of this compound (GSK2879552)

| Cell Line Type | Assay | Endpoint | Value (nM) | Reference |

| Acute Myeloid Leukemia (AML) cell lines (average of 20) | Cell Proliferation (10 days) | EC50 | 137 ± 30 | [4] |

| MOLM-13 (AML) | BrdU Incorporation (6 days) | EC50 | 1.9 ± 0.9 | [4] |

| SKM-1 (AML) | Superoxide Production (7 days) | EC50 | 222 ± 103 | [4] |

| Various Cancer Cell Lines | Gene Expression Changes | Average EC50 | < 5 | [3][7] |

| Various Cancer Cell Lines | Cell Proliferation | Average EC50 | < 5 | [3][7] |

| Kasumi-1 (AML) | Growth Inhibition (12 days) | GI50 | 20 | [8] |

| MV4-11 (AML) | Cell Proliferation | EC50 | 23 | [8] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By irreversibly inhibiting LSD1, it prevents the removal of methyl groups from H3K4me1/2 and H3K9me1/2. This leads to an accumulation of these histone marks, which in turn alters chromatin structure and gene expression, ultimately affecting cellular processes like differentiation and proliferation.

Experimental Protocols

Experimental Workflow: ChIP-seq Analysis